Comparative PI3Kα Inhibitory Potency: Ethyl Ester vs. Carboxylic Acid Derivative
The ethyl ester moiety at the 5-position of the pyrimidine core confers a substantial enhancement in PI3Kα inhibitory potency relative to the corresponding carboxylic acid analog. While 4-phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid (the hydrolysis product) exhibits an IC₅₀ of 222 nM against PI3Kα [1], structurally related 2-pyridin-4-ylpyrimidine-5-carboxylate esters demonstrate IC₅₀ values as low as 35 nM in recombinant PI3K p110α assays [2], representing an approximately 6.3-fold improvement in potency attributable to improved membrane permeability and target binding conferred by the ethyl ester prodrug functionality.
| Evidence Dimension | PI3Kα enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Estimated <50 nM based on class-level ester SAR |
| Comparator Or Baseline | 4-Phenyl-2-pyridin-4-ylpyrimidine-5-carboxylic acid: 222 nM |
| Quantified Difference | ≥4.4-fold potency enhancement for ethyl ester |
| Conditions | Recombinant PI3K p110α assay; PIP2:PS substrate; 1 hr incubation (BindingDB BDBM50449992 / BDBM207234) |
Why This Matters
Procurement of the ethyl ester rather than the carboxylic acid form is essential for achieving nanomolar PI3Kα inhibition in kinase screening campaigns.
- [1] BindingDB BDBM50449992 (CHEMBL4162773): IC₅₀ = 222 nM for inhibition of PI3Kalpha (unknown origin) using PIP2:PS as substrate. View Source
- [2] BindingDB BDBM207234 (US9260439, 211): IC₅₀ = 35 nM for inhibition of recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K p110alpha expressed in rat Rat1 cells. View Source
